N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups, including a methoxyphenyl group, a thieno[3,4-c]pyrazole group, and a cyclohexanecarboxamide group . These groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and the overall 3D structure .Chemical Reactions Analysis
The reactivity of this compound would likely depend on its functional groups. For example, the pyrazole group could potentially undergo reactions with electrophiles, and the carboxamide group could participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point and solubility, would likely be determined experimentally . These properties can influence how the compound behaves in a biological system or how it can be formulated for use in a drug .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of compounds structurally related to "N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide," focusing on their potential biological activities. For example, the study of synthesis, characterization, and cytotoxicity of some new 5-aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives has been explored. These compounds were synthesized through reactions involving N-(aryl)-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides, leading to potential applications in cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Crystal Structure Analysis
Crystal structure analysis of compounds related to "this compound" has been performed to understand their molecular conformation and stability. For instance, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives reveal insights into the molecular conformation, stabilizing through intramolecular hydrogen bonding, highlighting the structural aspects crucial for their biological activity (Özer, Arslan, VanDerveer, & Külcü, 2009).
Antimicrobial and Cytotoxic Activities
The antimicrobial and cytotoxic activities of compounds bearing structural similarities to "this compound" have been extensively studied. These compounds show promising activity against various cancer cell lines and microbial strains, indicating their potential as therapeutic agents. For example, the synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been explored, providing insights into their potential application in cancer therapy (Hassan, Hafez, Osman, & Ali, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQPPFGRQJFVDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.